molecular formula C10H8FNO2S B6588414 4-aminonaphthalene-1-sulfonyl fluoride CAS No. 1716-71-8

4-aminonaphthalene-1-sulfonyl fluoride

Cat. No. B6588414
CAS RN: 1716-71-8
M. Wt: 225.2
InChI Key:
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Description

4-Aminonaphthalene-1-sulfonyl fluoride (4-ANSF) is an organofluorine compound used as a fluorescent dye and a reagent in biochemistry, biotechnology, and analytical chemistry. It is a useful tool for studying the structure and dynamics of proteins and other biological molecules. 4-ANSF is also used in various fluorescent labeling techniques, such as fluorescence spectroscopy, fluorescence microscopy, and fluorescence resonance energy transfer.

Mechanism of Action

4-aminonaphthalene-1-sulfonyl fluoride works by binding to the active site of a protein, where it fluoresces when exposed to light. The fluorescence intensity is dependent on the environment of the active site, and can be used to study the structure and dynamics of proteins. 4-aminonaphthalene-1-sulfonyl fluoride can also be used to study the structure and dynamics of other biomolecules, such as lipids and nucleic acids.
Biochemical and Physiological Effects
4-aminonaphthalene-1-sulfonyl fluoride has been used in a variety of biochemical and physiological studies. It has been used to study the structure and dynamics of proteins, enzymes, lipids, and nucleic acids. It has also been used to study protein-ligand binding, enzyme kinetics, and protein-protein interactions. In addition, it has been used to study the structure and dynamics of cell membranes, as well as the structure and dynamics of organelles.

Advantages and Limitations for Lab Experiments

4-aminonaphthalene-1-sulfonyl fluoride has several advantages for laboratory experiments. It is a stable and non-toxic compound, and it is relatively easy to synthesize and purify. It is also a highly fluorescent molecule, and its fluorescence is sensitive to the environment of the active site. Additionally, 4-aminonaphthalene-1-sulfonyl fluoride can be used to study a wide range of biomolecules, including proteins, enzymes, lipids, and nucleic acids.
However, there are also some limitations to using 4-aminonaphthalene-1-sulfonyl fluoride in laboratory experiments. It is a relatively small molecule, and thus it may not bind to some proteins. Additionally, it is relatively expensive and may not be readily available in some laboratories. Finally, it is not as sensitive as some other fluorescent dyes, and thus may not be suitable for some applications.

Future Directions

The use of 4-aminonaphthalene-1-sulfonyl fluoride in laboratory experiments is likely to continue to expand in the future. It is likely to be used in a variety of applications, including studies of protein structure and dynamics, enzyme kinetics, and protein-ligand binding. Additionally, it may be used to study the structure and dynamics of other biomolecules, such as lipids and nucleic acids. Finally, it could be used in studies of cell membranes and organelles, as well as in studies of drug delivery and drug targeting.

Synthesis Methods

4-aminonaphthalene-1-sulfonyl fluoride is synthesized from 4-aminonaphthalene-1-sulfonic acid (4-ANS) and fluorosulfonic acid (HFSO3). The reaction is carried out in the presence of a catalyst, such as a Lewis acid, and proceeds via an SN2 reaction. The reaction is typically performed in aqueous solution, with 4-ANS and HFSO3 present in a 1:1 molar ratio. The product is isolated by filtration and recrystallization.

Scientific Research Applications

4-aminonaphthalene-1-sulfonyl fluoride has been used in a wide range of scientific research applications, including studies of protein structure and dynamics, enzyme kinetics, and protein-protein interactions. It has been used to study the structure and dynamics of proteins, including their tertiary and quaternary structures. It has also been used to study the structure and dynamics of lipids, nucleic acids, and other biomolecules. 4-aminonaphthalene-1-sulfonyl fluoride has also been used in studies of enzyme kinetics, including studies of enzyme inhibition, enzyme activation, and enzyme-substrate interactions. Finally, it has been used in studies of protein-protein interactions, including studies of protein-ligand binding and protein-protein interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-aminonaphthalene-1-sulfonyl fluoride involves the conversion of 4-nitronaphthalene to 4-aminonaphthalene, followed by the sulfonylation of the amine group with sulfonyl chloride, and then the conversion of the sulfonyl group to a sulfonyl fluoride group using hydrogen fluoride gas.", "Starting Materials": [ "4-nitronaphthalene", "sulfonyl chloride", "anhydrous hydrogen fluoride" ], "Reaction": [ "Step 1: Reduction of 4-nitronaphthalene to 4-aminonaphthalene using tin and hydrochloric acid", "Step 2: Sulfonylation of 4-aminonaphthalene with sulfonyl chloride in the presence of a base such as triethylamine", "Step 3: Conversion of the sulfonyl group to a sulfonyl fluoride group using anhydrous hydrogen fluoride gas" ] }

CAS RN

1716-71-8

Product Name

4-aminonaphthalene-1-sulfonyl fluoride

Molecular Formula

C10H8FNO2S

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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